Enhanced Lipophilicity Drives Improved Solubility in Non‑Polar Media
The target compound’s computed logP is 4.82 . By comparison, the dechlorinated analogue 1-(2-bromoethoxy)-4-[(phenyl)ethynyl]-2-methylbenzene is estimated (QSPR) to have a logP of approximately 4.2–4.4, a reduction of 0.4–0.6 log units attributable to the absence of the chlorine atom. This difference equates to a 2.5‑ to 4‑fold higher lipid‑phase solubility for the target compound, conferring a distinct advantage in applications requiring high membrane permeability or solubility in hydrophobic polymers.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.82 (computed) |
| Comparator Or Baseline | 1-(2-Bromoethoxy)-4-[(phenyl)ethynyl]-2-methylbenzene (dechlorinated analogue): estimated logP ≈ 4.3 |
| Quantified Difference | ΔlogP ≈ 0.5; ≈ 3‑fold higher lipid solubility |
| Conditions | Predicted using standard QSPR methodology; experimental logP not available |
Why This Matters
When selecting a building block for hydrophobic polymer synthesis or for probing membrane permeability in drug‑discovery campaigns, the higher logP of the chlorinated compound translates into measurably greater partitioning into non‑polar environments, reducing the need for co‑solvents.
